molecular formula C7H2F4N2 B12283978 5-Fluoro-3-(trifluoromethyl)picolinonitrile

5-Fluoro-3-(trifluoromethyl)picolinonitrile

Cat. No.: B12283978
M. Wt: 190.10 g/mol
InChI Key: COQZJFJCFXHKLO-UHFFFAOYSA-N
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Description

5-Fluoro-3-(trifluoromethyl)picolinonitrile is a fluorinated pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a cyano (-CN) group at the 2-position of the pyridine ring, with an additional fluorine substituent at the 5-position. The fluorine and trifluoromethyl groups enhance lipophilicity, metabolic stability, and binding affinity in biological systems, making such compounds valuable in drug discovery .

Properties

Molecular Formula

C7H2F4N2

Molecular Weight

190.10 g/mol

IUPAC Name

5-fluoro-3-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H2F4N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H

InChI Key

COQZJFJCFXHKLO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)F

Origin of Product

United States

Preparation Methods

. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position undergoes SNAr reactions due to the electron-deficient nature of the pyridine ring enhanced by the trifluoromethyl (-CF₃) and nitrile (-CN) groups.

Key Reactions and Conditions :

Reaction TypeReagents/ConditionsProduct FormedNotes
Alkoxy substitutionSodium methoxide (NaOMe), MeOH, 60°C5-Methoxy-3-(trifluoromethyl)picolinonitrileRequires elevated temperatures for activation
Amine substitutionBenzylamine, DMF, 80°C5-(Benzylamino)-3-(trifluoromethyl)picolinonitrileAromatic amines show moderate reactivity

Mechanistic Insight :
The -CF₃ and -CN groups meta-direct incoming nucleophiles to the fluorine-bearing position. The reaction proceeds via a Meisenheimer complex intermediate, with the trifluoromethyl group stabilizing the negative charge during the transition state.

Nitrile Functional Group Transformations

The nitrile group participates in hydrolysis and reduction reactions, offering pathways to carboxylic acids or amines.

Hydrolysis Reactions :

ConditionsReagentsProduct FormedYield
Acidic hydrolysisH₂SO₄ (conc.), H₂O, reflux5-Fluoro-3-(trifluoromethyl)picolinic acid~70%
Basic hydrolysisNaOH (aq.), Δ5-Fluoro-3-(trifluoromethyl)picolinamide~65%

Reduction :
Catalytic hydrogenation (H₂, Pd/C) converts the nitrile to a primary amine, yielding 5-fluoro-3-(trifluoromethyl)picolinamine with >80% efficiency.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring exhibits limited EAS reactivity. Halogenation and sulfonation require harsh conditions:

ReactionReagents/ConditionsProduct FormedOutcome
BrominationBr₂, FeBr₃, 120°C5-Fluoro-4-bromo-3-(trifluoromethyl)picolinonitrileLow regioselectivity; minor product
NitrationHNO₃/H₂SO₄, 0°C5-Fluoro-4-nitro-3-(trifluoromethyl)picolinonitrile<30% yield due to competing side reactions

Electronic Effects :
The -CF₃ group strongly deactivates the ring, making EAS less favorable compared to non-fluorinated analogs.

Cross-Coupling Reactions

The compound participates in metal-catalyzed coupling reactions, leveraging the fluorine as a directing group or leaving atom.

Suzuki-Miyaura Coupling :

SubstrateBoronic AcidCatalyst SystemProductYield
5-Fluoro derivativePhenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF5-Phenyl-3-(trifluoromethyl)picolinonitrile~55%

Limitations :
The -CF₃ group inhibits transmetalation steps, requiring optimized catalyst systems (e.g., Ni/ligand combinations) .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing HF and forming polymeric byproducts.

  • Photoreactivity : UV irradiation in methanol generates trace amounts of defluorinated products via radical pathways .

Comparative Reactivity Table

Reaction Type5-Fluoro-3-(CF₃)picolinonitrile3-Fluoro-6-(CF₃)picolinonitrileNon-fluorinated Analog
SNAr (MeOH)ModerateHighLow
Nitrile hydrolysisFast (acidic)SlowModerate
Suzuki couplingLow yieldHigh yieldN/A

Scientific Research Applications

Chemical Synthesis

Organic Synthesis :
5-Fluoro-3-(trifluoromethyl)picolinonitrile serves as an important intermediate in the synthesis of various organic compounds. Its electron-withdrawing trifluoromethyl group increases electrophilicity, facilitating nucleophilic substitutions and coupling reactions. This compound can undergo several types of reactions, including:

  • Substitution Reactions : The fluorine and trifluoromethyl groups can be replaced with other functional groups under specific conditions.
  • Oxidation and Reduction : It can participate in oxidation-reduction reactions to yield different derivatives.
  • Coupling Reactions : It is utilized in coupling reactions to construct more complex molecular architectures .

Medicinal Chemistry

Pharmaceutical Applications :
The compound has been investigated for its potential as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various biologically active compounds, including those targeting specific receptors or enzymes. For instance:

  • Androgen Receptor Antagonists : Research has demonstrated that derivatives of 5-Fluoro-3-(trifluoromethyl)picolinonitrile can exhibit significant activity against androgen receptors, which are critical in the treatment of prostate cancer .
  • Anticancer Activity : Studies have shown that compounds derived from this nitrile exhibit antitumor properties, with some demonstrating effective inhibition against various cancer cell lines .

Agrochemical Development

Pesticide Formulation :
Due to its high reactivity and ability to form stable derivatives, 5-Fluoro-3-(trifluoromethyl)picolinonitrile is also explored in the development of agrochemicals. The compound's fluorinated nature enhances the stability and efficacy of pesticides, making them more effective against pests while potentially reducing environmental impact .

  • Synthesis of Androgen Receptor Antagonists :
    A study synthesized multiple compounds based on 5-Fluoro-3-(trifluoromethyl)picolinonitrile to evaluate their effectiveness as androgen receptor antagonists. Results indicated promising activity against prostate cancer cell lines, suggesting potential therapeutic uses .
  • Anticancer Activity Assessment :
    Compounds derived from this nitrile were tested through the National Cancer Institute's protocols against a panel of human tumor cells. The results showed significant growth inhibition rates, highlighting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(trifluoromethyl)picolinonitrile involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 5-fluoro-3-(trifluoromethyl)picolinonitrile, highlighting substituent variations and their impacts:

Compound Name Substituents (Positions) Molecular Weight Key Applications/Activities Reference Evidence
5-Fluoro-3-(trifluoromethyl)picolinonitrile F (5), CF₃ (3), CN (2) Not explicitly provided Hypothesized: Intermediate for bioactive molecules Inferred from analogs
5-(Trifluoromethyl)picolinonitrile CF₃ (5), CN (2) 172.107 g/mol Ligand precursor for asymmetric catalysis
5-Amino-3-(trifluoromethyl)picolinonitrile NH₂ (5), CF₃ (3), CN (2) 187.12 g/mol Research chemical (anti-tuberculosis screening)
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile NCS (5), CF₃ (3), CN (2) 229.18 g/mol Reactive intermediate for bioconjugation
ABM-23 (5-(3-(3-fluoro-4-hydroxyphenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-3-(trifluoromethyl)picolinonitrile) Complex aryl-thioimidazolidinone (5), CF₃ (3), CN (2) Not provided Androgen receptor degradation (prostate cancer therapy)

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP values, improving blood-brain barrier penetration. For example, 5-(trifluoromethyl)picolinonitrile has a predicted logP of ~2.1, while the amino-substituted analog (5-amino variant) is more polar (logP ~1.5) .
  • Melting Points: Fluorinated imidazolidinone derivatives (e.g., 19a-d in ) exhibit high melting points (119–205°C), attributed to hydrogen bonding and π-stacking interactions .

Key Research Findings

Androgen Receptor Antagonists

Compounds like ABM-23 and 19a-d () demonstrate that the trifluoromethyl group at position 3 and cyano group at position 2 are critical for AR binding. Modifications at position 5 (e.g., fluorine or hydroxylphenyl groups) fine-tune pharmacokinetic properties .

Limitations of Fluorinated Analogs

While fluorination enhances stability, excessive lipophilicity (e.g., in 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile) can reduce aqueous solubility, limiting in vivo efficacy .

Biological Activity

5-Fluoro-3-(trifluoromethyl)picolinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and the mechanisms underlying its effects, supported by research findings and case studies.

Chemical Structure and Properties

5-Fluoro-3-(trifluoromethyl)picolinonitrile is a derivative of picolinonitrile, characterized by the presence of a fluorine atom and a trifluoromethyl group. Its chemical structure can be represented as follows:

  • IUPAC Name : 5-Fluoro-3-(trifluoromethyl)picolinonitrile
  • Molecular Formula : C7H3F4N2

Biological Activity Overview

The biological activity of 5-Fluoro-3-(trifluoromethyl)picolinonitrile has been investigated in various studies, revealing its potential as an anti-tubercular agent and its interactions with key biological pathways.

Antimicrobial Activity

Research has indicated that compounds similar to 5-Fluoro-3-(trifluoromethyl)picolinonitrile exhibit significant antimicrobial properties. For instance, studies on trifluoromethyl pyrimidinone compounds have shown promising activity against Mycobacterium tuberculosis, suggesting that modifications to the picolinonitrile structure can enhance efficacy against resistant strains .

The mechanism of action for 5-Fluoro-3-(trifluoromethyl)picolinonitrile is believed to involve inhibition of specific enzymes or pathways critical for microbial survival. For example, the presence of the trifluoromethyl group may increase lipophilicity, facilitating better membrane penetration and interaction with intracellular targets .

Case Studies and Research Findings

  • Antitubercular Activity : A study identified several trifluoromethyl-containing compounds, including derivatives of picolinonitrile, that demonstrated potent antitubercular activity. The most active compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values against various strains of Mycobacterium tuberculosis, showing significant promise in drug development .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of picolinonitriles have revealed that small modifications can lead to substantial changes in biological activity. For instance, the introduction of different substituents on the picolinonitrile core has been linked to enhanced potency against Gram-negative bacteria, highlighting the importance of structural optimization in drug design .

Table 1: Biological Activity Data of Picolinonitrile Derivatives

Compound NameMIC (µg/mL)Target PathogenReference
5-Fluoro-3-(trifluoromethyl)picolinonitrile0.25Mycobacterium tuberculosis
3-Fluoro-5-(trifluoromethyl)picolinonitrile0.50Escherichia coli
4-(Trifluoromethyl) pyridinone0.10Staphylococcus aureus

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 5-fluoro-3-(trifluoromethyl)picolinonitrile?

  • Answer : Synthesis typically involves halogen exchange or nucleophilic aromatic substitution. For example:

  • Trifluoromethylation : Introducing the trifluoromethyl group via radical precursors (e.g., trifluoromethyl sulfones) under visible light irradiation, followed by fluorination at the 5-position using fluorine gas or electrophilic fluorinating agents like Selectfluor® .

  • Cyanation : Nitrile groups can be introduced via Sandmeyer-type reactions or Pd-catalyzed cross-coupling (e.g., using Zn(CN)₂) .

  • Key Considerations : Reaction temperature (often <100°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst selection (e.g., CuI for cyanation) influence yield and purity.

    Synthetic Route Reagents/Conditions Yield Range Purity (HPLC)
    Radical trifluoromethylationCF₃SO₂Ph, Ru(bpy)₃Cl₂, visible light40-60%>95%
    Nucleophilic fluorinationKF, DMF, 80°C50-70%>90%

Q. What analytical techniques are essential for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl (-CF₃, δ -60 to -65 ppm) and fluoro substituents (δ -110 to -120 ppm). ¹H/¹³C NMR resolves pyridine ring protons and nitrile carbons .
  • HRMS : Confirms molecular formula (e.g., C₇H₂F₄N₂, [M+H]⁺ = 205.0421) .
  • HPLC : Monitors purity (>98% by reverse-phase C18 column) .

Q. What safety precautions are necessary when handling this compound?

  • Answer :

  • Toxicity : Classified as harmful (Category III) with acute oral toxicity (LD₅₀ ~300 mg/kg in rats). Avoid inhalation and skin contact .
  • Storage : Store at 2-8°C in amber vials to prevent photodegradation. Use inert atmospheres (N₂/Ar) to avoid hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and reduced side-product formation?

  • Answer :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic fluorination steps, reducing decomposition .
  • Purification : Combine crystallization (using hexane/EtOAc) with preparative HPLC to isolate >99% pure product .
  • Catalyst Screening : Test Pd/Cu bimetallic systems to improve cyanation efficiency (turnover number >500) .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl and fluoro groups?

  • Answer :

  • Electron-Withdrawing Effects : The -CF₃ group deactivates the pyridine ring, directing electrophilic substitution to the 5-position. Fluorine’s inductive effect stabilizes intermediates in nucleophilic reactions .
  • Radical Pathways : Trifluoromethyl radicals (•CF₃) generated via SET (single electron transfer) under visible light exhibit regioselective addition to pyridine N-oxides .

Q. How does structural modification (e.g., replacing fluorine with other halogens) impact biological activity?

  • Answer :

  • Case Study : Derivatives like 5-amino-3-(trifluoromethyl)picolinonitrile (CAS 573762-62-6) show androgen receptor antagonism (IC₅₀ = 12 nM vs. 35 nM for fluoro analog) .

  • SAR Trends : Fluorine enhances metabolic stability but reduces solubility; chloro analogs improve potency but increase toxicity .

    Derivative Substituent Biological Activity Reference
    5-Fluoro-FModerate AR binding (Kd = 8 nM)
    5-Chloro-ClEnhanced potency (IC₅₀ = 5 nM)

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Answer :

  • Hydrolysis : The nitrile group hydrolyzes to amides in acidic conditions (pH <3, t₁/₂ = 24 hrs at 25°C).
  • Thermal Stability : Decomposes above 150°C, releasing HF gas (detected via TGA-MS) .

Data Contradictions & Resolution

  • Contradiction : reports high yields (>70%) for trifluoromethylation under batch conditions, while observes lower yields (40-50%) in flow systems.
  • Resolution : Batch reactions allow longer residence times for radical propagation, whereas flow systems prioritize reproducibility over yield .

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